3-(3-methoxyphenyl)-4,8,9-trimethyl-7H-furo[2,3-f]chromen-7-one
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Overview
Description
3-(3-methoxyphenyl)-4,8,9-trimethyl-7H-furo[2,3-f]chromen-7-one is a complex organic compound belonging to the furochromenone family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a furochromenone core with methoxyphenyl and trimethyl substituents, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 3-(3-methoxyphenyl)-4,8,9-trimethyl-7H-furo[2,3-f]chromen-7-one typically involves multicomponent reactions. One common method is the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid. This reaction proceeds in two steps: the initial interaction of the starting materials in acetonitrile (MeCN) and the final formation of the furochromenone moiety in acidic media . Industrial production methods may involve similar multicomponent reactions but optimized for large-scale synthesis.
Chemical Reactions Analysis
3-(3-methoxyphenyl)-4,8,9-trimethyl-7H-furo[2,3-f]chromen-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl ring, using reagents like bromine (Br2) or nitric acid (HNO3).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
3-(3-methoxyphenyl)-4,8,9-trimethyl-7H-furo[2,3-f]chromen-7-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a candidate for studying its effects on various biological systems.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(3-methoxyphenyl)-4,8,9-trimethyl-7H-furo[2,3-f]chromen-7-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in inflammatory processes or interfere with the replication of cancer cells by targeting specific proteins and signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
3-(3-methoxyphenyl)-4,8,9-trimethyl-7H-furo[2,3-f]chromen-7-one can be compared with other furochromenone derivatives, such as:
- 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid
- Naphthopyrans : These compounds have similar photochromic properties and are used in various photonic devices .
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C21H18O4 |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)-4,8,9-trimethylfuro[2,3-f]chromen-7-one |
InChI |
InChI=1S/C21H18O4/c1-11-8-17-19(12(2)13(3)21(22)25-17)20-18(11)16(10-24-20)14-6-5-7-15(9-14)23-4/h5-10H,1-4H3 |
InChI Key |
JKYUOTQIOPAHCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)C)C)C3=C1C(=CO3)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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